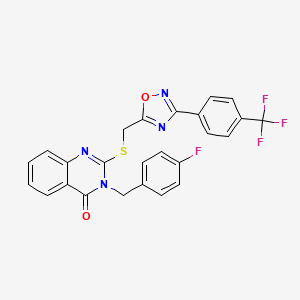

3-(4-fluorobenzyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16F4N4O2S/c26-18-11-5-15(6-12-18)13-33-23(34)19-3-1-2-4-20(19)30-24(33)36-14-21-31-22(32-35-21)16-7-9-17(10-8-16)25(27,28)29/h1-12H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSRCYBXFYUQDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)CC5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16F4N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-fluorobenzyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. It can be synthesized through a series of condensation reactions starting from readily available precursors. The introduction of the trifluoromethyl and fluorobenzyl groups is crucial for enhancing its biological properties.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity against Mycobacterium tuberculosis (Mtb). For instance, derivatives of quinazolinones have shown promising results in inhibiting Mtb growth in vitro, particularly when tested in glycerol-rich media .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.5 | Mtb H37Rv |

| Compound B | 1.0 | Staphylococcus aureus |

| Compound C | 2.5 | Escherichia coli |

Anticancer Activity

In addition to its antimicrobial effects, the compound has been assessed for anticancer properties. Studies have demonstrated that quinazolinone derivatives can inhibit cancer cell proliferation in various cancer models, including breast and lung cancer . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

In a study involving MDA-MB-231 breast cancer cells, the compound demonstrated an IC50 value of 12 µM, indicating a potent effect on cell viability. Further mechanistic studies revealed that the compound activates apoptotic pathways through caspase activation .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the quinazolinone core significantly affect biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances potency by increasing lipophilicity and improving membrane permeability.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl group | Increases potency |

| Fluorobenzyl substitution | Enhances selectivity |

| Oxadiazole moiety | Contributes to stability |

Mechanistic Insights

Mechanistic studies suggest that the compound may exert its effects through multiple pathways:

- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication.

- Induction of oxidative stress : The presence of trifluoromethyl groups may enhance reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for synthesizing this quinazolinone-oxadiazole hybrid?

- Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the quinazolinone core followed by functionalization with oxadiazole and fluorobenzyl groups. Key steps include:

- Microwave-assisted synthesis to enhance reaction efficiency and reduce time (e.g., 30–60 minutes at 80–100°C) .

- Use of polar aprotic solvents (e.g., DMF, DMSO) for cyclization and catalysts like p-toluenesulfonic acid for thioether bond formation .

- Purification via recrystallization in ethanol/methanol or column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane:EtOAc) or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Employ a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., fluorobenzyl protons at δ 4.8–5.2 ppm; oxadiazole carbons at δ 160–165 ppm) .

- FT-IR for functional group validation (e.g., C=O stretch at ~1680 cm⁻¹, C-F at ~1200 cm⁻¹) .

- Mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ calculated for C₂₅H₁₆F₄N₄O₂S: 532.0965) .

- X-ray crystallography (if crystalline) to resolve 3D conformation and bond angles .

Q. What protocols are recommended for assessing solubility and stability in preclinical studies?

- Methodological Answer :

- Solubility : Test in DMSO (stock solution), PBS (pH 7.4), and simulated gastric fluid using UV-Vis spectroscopy (λmax ~280 nm) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target binding affinity?

- Methodological Answer :

- Systematic substitution : Vary fluorobenzyl and trifluoromethylphenyl groups to assess steric/electronic effects. For example:

- Replace 4-fluorobenzyl with 4-chlorobenzyl to test halogen interactions .

- Modify the oxadiazole ring to 1,3,4-thiadiazole to evaluate heterocycle flexibility .

- In vitro assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence polarization or SPR .

- Crystallography : Co-crystallize with target proteins (e.g., EGFR) to identify binding motifs .

Q. What computational strategies are effective for predicting pharmacokinetic properties?

- Methodological Answer :

- In silico modeling : Use SwissADME to predict logP (~3.5), bioavailability (≥70%), and CYP450 interactions .

- Molecular dynamics simulations : Simulate membrane permeability (e.g., POPC bilayers) to assess blood-brain barrier penetration .

- Docking studies (AutoDock Vina): Screen against off-target receptors (e.g., hERG) to mitigate toxicity risks .

Q. How can contradictory biological activity data in literature be resolved?

- Methodological Answer :

- Reproducibility checks : Validate assays under standardized conditions (e.g., ATP concentration in kinase assays) .

- Meta-analysis : Compare datasets using Hill slopes and curve-fitting algorithms to identify outliers .

- Orthogonal assays : Confirm apoptosis induction (e.g., Annexin V/PI flow cytometry) if conflicting cytotoxicity data exists .

Q. What strategies are recommended for designing and testing structural analogs with improved efficacy?

- Methodological Answer :

- Scaffold hopping : Replace quinazolinone with phthalazinone or cinnoline cores to explore novel chemotypes .

- Pro-drug synthesis : Introduce esterase-sensitive groups (e.g., acetylated thiols) for targeted release in tumor microenvironments .

- In vivo validation : Use xenograft models (e.g., HCT-116 colorectal cancer) to compare tumor regression rates (dose: 10–50 mg/kg/day) .

Q. How can reaction conditions be optimized to improve yield and scalability?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature (60–120°C), solvent (DMF vs. THF), and catalyst loading (5–20 mol%) to identify Pareto-optimal conditions .

- Continuous flow chemistry : Scale up thioether coupling using microreactors (residence time: 10–15 minutes) .

- Green chemistry : Replace toxic solvents (e.g., DCM) with Cyrene or 2-MeTHF for sustainable synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.